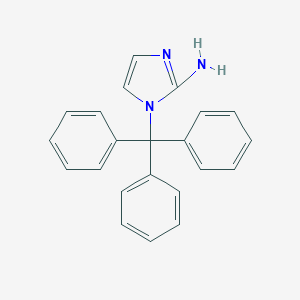

2-Amino-1-trityl-imidazole

Description

Structure

3D Structure

Properties

CAS No. |

185563-93-3 |

|---|---|

Molecular Formula |

C22H19N3 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

1-tritylimidazol-2-amine |

InChI |

InChI=1S/C22H19N3/c23-21-24-16-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,(H2,23,24) |

InChI Key |

HKYAKZXAOGNRHX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4N |

Synonyms |

2-AMINO-1-TRITYL-IMIDAZOLE |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 1 Trityl Imidazole and Analogous Structures

Historical Perspective of Imidazole (B134444) Synthesis Relevant to 2-Aminoimidazole Derivatives

The development of synthetic routes to 2-aminoimidazoles is intrinsically linked to the broader history of imidazole synthesis. Early methods laid the groundwork for the diverse strategies available today.

Classical Condensation Reactions in Imidazole Ring Formation

The formation of the imidazole core has been a subject of extensive research for over a century. Several classical condensation reactions have been instrumental in this endeavor.

The Debus-Radziszewski synthesis , first reported in 1858, is a cornerstone of imidazole synthesis. ajrconline.orgijprajournal.com This method involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. ajrconline.org The reaction proceeds through the formation of a Schiff base, followed by cyclization and dehydrogenation to yield the imidazole ring. ajrconline.org While effective, this method can sometimes result in low yields and side reactions. ijprajournal.com

Modifications to the Debus-Radziszewski synthesis have been developed to improve yields and expand its scope. ijprajournal.com For instance, the use of different catalysts and reaction conditions has been explored. One such modification involves the use of lactic acid as a biodegradable catalyst in the reaction between an aromatic aldehyde, benzil, and ammonium (B1175870) acetate (B1210297). ijprajournal.com Another approach utilizes microwave irradiation under solvent-free conditions to synthesize 2,4,5-trisubstituted imidazoles. ijprajournal.com

Other notable classical methods include:

Van Leusen Imidazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. ajrconline.org

Biginelli-Like Condensation: A one-pot multicomponent reaction that can lead to substituted imidazoles. ajrconline.org

Groebke-Blackburn-Bienaymé (GBB) Synthesis: An efficient multicomponent reaction for forming imidazole derivatives. ajrconline.org

These classical methods, while foundational, have paved the way for more targeted and efficient syntheses of functionalized imidazoles, including the 2-amino substituted variants.

Targeted Synthesis of N-Protected 2-Aminoimidazoles

The synthesis of 2-aminoimidazoles often requires the use of protecting groups to control regioselectivity and prevent unwanted side reactions at the nitrogen atoms of the imidazole ring and the amino group. The trityl group, due to its steric bulk, is a particularly useful protecting group in this context.

Strategies for Regioselective N-Functionalization

Achieving regioselective N-functionalization of the imidazole ring is a critical challenge in the synthesis of specifically substituted derivatives. The imidazole ring possesses two nitrogen atoms, N-1 and N-3, which can both be susceptible to alkylation or acylation.

Several strategies have been developed to control the site of functionalization. One common approach involves the use of a bulky protecting group on one of the nitrogen atoms, thereby sterically hindering reaction at that position and directing incoming electrophiles to the other nitrogen. google.com The trityl group is an excellent example of such a directing group. google.com

Another strategy involves the use of specific reaction conditions, such as the choice of base and solvent, which can influence the regioselectivity of the reaction. For instance, in the synthesis of 2-aminoimidazole derivatives through a domino addition/cyclization process, the choice of base (Cs2CO3 versus TEA) and temperature was found to reverse the regioselectivity of the cyclization. researchgate.net

Multicomponent reactions (MCRs) have also emerged as a powerful tool for the regioselective synthesis of N-fused 2- and 3-aminoimidazoles. researchgate.netthieme-connect.com For example, an Ugi-type MCR catalyzed by zirconium(IV) chloride in polyethylene (B3416737) glycol-400 has been shown to be highly regioselective. researchgate.netthieme-connect.com

Introduction of the Trityl Protecting Group at N-1

The introduction of the trityl (triphenylmethyl) group at the N-1 position of the imidazole ring is a key step in the synthesis of 2-amino-1-trityl-imidazole. This protecting group serves to block the N-1 position, allowing for selective functionalization at other positions of the imidazole ring. up.ac.za

The selective N-tritylation of the imidazole nucleus is typically achieved by reacting imidazole or a substituted imidazole with trityl chloride in the presence of a base. The choice of base and solvent can be crucial for achieving high yields and selectivity.

A common procedure involves the use of a strong base like sodium hydride in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The imidazole is first deprotonated by the base to form the imidazolide (B1226674) anion, which then acts as a nucleophile and attacks the trityl chloride.

Alternatively, the reaction can be carried out using a weaker base like triethylamine (B128534) in a solvent such as dichloromethane (B109758). The steric bulk of the trityl group generally ensures that tritylation occurs selectively at the less hindered nitrogen atom. In the case of unsubstituted imidazole, this leads to the formation of 1-trityl-1H-imidazole.

Recent research has also explored catalyst-free and metal-free conditions for N-triaryl methylation of imidazoles using trityl chlorides, where halogen bonding is proposed to be the driving force of the reaction. researchgate.net

The synthesis of 1-trityl-1H-imidazole is a fundamental step for the subsequent introduction of the 2-amino group. A widely used method involves the reaction of imidazole with trityl chloride.

A typical laboratory-scale synthesis involves reacting imidazole with triphenylmethyl chloride in DMF with sodium hydride as the base. The reaction is stirred at room temperature for an extended period, and the product is isolated by precipitation and extraction. This method has been reported to give high yields of 1-trityl-1H-imidazole.

The resulting 1-trityl-1H-imidazole is a stable, crystalline solid that serves as a versatile precursor for a variety of 2-substituted imidazoles. For instance, it can be lithiated at the C-2 position using a strong base like n-butyllithium, followed by reaction with an electrophile to introduce a substituent at this position. up.ac.za This strategy is key to the introduction of the amino group to form the target compound.

Direct and Indirect Approaches to the 2-Amino Moiety

The introduction of an amino group at the C-2 position of an imidazole ring, particularly one bearing an N-trityl group, is a critical transformation. Synthetic strategies can be broadly categorized as direct or indirect.

Indirect approaches are common and often involve a multi-step sequence. A prominent strategy is the C-2 metallation of N-trityl-imidazole followed by quenching with an electrophilic nitrogen source. researchgate.netscispace.com This typically involves deprotonation at the C-2 position using a strong organolithium base, such as n-butyllithium (n-BuLi), to form a highly reactive 2-lithio intermediate. researchgate.net This intermediate is then trapped with an azide-transfer reagent, like tosyl azide (B81097) (TsN₃), to yield a 2-azido derivative. researchgate.netscispace.com The subsequent reduction of the 2-azido group, commonly achieved through catalytic hydrogenation (e.g., using Pd-C/H₂ or Lindlar's catalyst), furnishes the desired 2-aminoimidazole. researchgate.netscispace.com This lithiation/azidation sequence is a reliable method for introducing the nitrogen functionality at the C-2 position late in a synthetic route. scispace.com

Alternative strategies for forming the 2-aminoimidazole core from acyclic precursors include the condensation of a guanidine (B92328) derivative with an α-haloketone. scispace.com

Advanced Synthetic Protocols for this compound Derivatives

Modern organic synthesis has produced a variety of advanced protocols for constructing and functionalizing the 2-aminoimidazole scaffold, offering greater efficiency and molecular diversity. These methods include metal-catalyzed cross-coupling reactions, multicomponent reactions, and specialized functionalization techniques.

Metal catalysis plays a pivotal role in the efficient construction of the imidazole ring system. Palladium and copper catalysts are particularly effective in mediating cyclization and coupling reactions that form the core heterocyclic structure.

A powerful strategy for constructing 2-aminoimidazole scaffolds is the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates. acs.orgnih.govnih.gov This methodology is advantageous as it forms both a C-N and a C-C bond in a single annulation step, allowing for the rapid assembly of 2-aminoimidazoles with diverse aryl groups at the C-4 or C-5 position. nih.govnih.gov

The reaction typically employs a palladium(II) acetate (Pd(OAc)₂) catalyst in combination with a phosphine (B1218219) ligand. nih.gov Optimization studies have shown that various Buchwald-type biarylphosphine ligands and Nixantphos are effective. nih.gov The choice of base and solvent is also critical, with lithium tert-butoxide (LiOᵗBu) and trifluorotoluene (PhCF₃) providing optimal results in many cases. nih.gov

The proposed mechanism proceeds through several key steps: acs.orgnih.gov

Oxidative Addition: The palladium(0) species, generated in situ, undergoes oxidative addition with the aryl triflate to form a cationic palladium(II) complex.

Alkyne Coordination: The palladium catalyst coordinates to the alkyne of the N-propargyl guanidine.

Aminopalladation: An outer-sphere attack of the guanidine nucleophile onto the coordinated alkyne occurs. This is believed to be an anti-aminopalladation step.

Reductive Elimination: The resulting Pd-alkenyl intermediate undergoes reductive elimination to afford an exocyclic product.

Isomerization: The exocyclic intermediate rapidly undergoes double-bond isomerization to yield the final, stable 2-aminoimidazole product. acs.orgnih.gov

This method has proven its utility in the total synthesis of marine alkaloids like preclathridine A, preclathridine B, and dorimidazole B. acs.orgnih.gov

| Catalyst System | Base | Solvent | Application | Reference |

| Pd(OAc)₂ / Nixantphos | LiOᵗBu | PhCF₃ | Synthesis of 4-aryl-2-aminoimidazoles | nih.gov |

| Pd(OAc)₂ / Biarylphosphines | LiOᵗBu | PhCF₃ | Synthesis of 4-aryl-2-aminoimidazoles | nih.gov |

| Pd₂(dba)₃ / Xantphos | - | Toluene | Synthesis of saturated 5-membered cyclic guanidines | umich.edu |

Copper catalysis offers alternative and efficient pathways to 2-aminoimidazole and related structures. One such method involves the copper-catalyzed reaction of imidamides with carboxylic acids. rsc.org This process can be extended to a three-component reaction by including a nitroalkane, which allows for the introduction of functionality at the C-5 position. rsc.org

Another approach is the copper-catalyzed diamination of terminal alkynes with amidines. organic-chemistry.org This reaction, conducted in the presence of CuCl₂·2H₂O, a base like Na₂CO₃, and oxygen as an oxidant, provides a regioselective route to 1,2,4-trisubstituted imidazoles. organic-chemistry.org While not directly producing 2-aminoimidazoles in all cases, these methods highlight the versatility of copper in constructing the core imidazole ring, which can be a precursor to the target compounds.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all starting materials, are highly efficient for generating chemical libraries. nih.govtcichemicals.com

A notable example is the Gröbcke-Blackburn-Bienaymé reaction, an acid-catalyzed three-component MCR that uses α-aminoazines (like 2-aminoimidazole), aldehydes, and isonitriles to produce fused aminoimidazoles. nih.govtcichemicals.com Zirconium(IV) chloride has been shown to be an effective Lewis acid catalyst for this type of transformation, yielding 5-aminoimidazo[1,2-a]imidazole derivatives in good yields. nih.gov The reaction's regioselectivity can be influenced by substitution patterns on the starting 2-aminoimidazole. nih.gov

Another powerful MCR is a three-component domino reaction that enables the synthesis of functionalized 2-aminoimidazole derivatives from α-nitroepoxides, cyanamide (B42294), and a variety of amines. organic-chemistry.org This reaction proceeds under mild conditions without the need for any additives, offering a practical and atom-economical route to diverse 2-aminoimidazoles. organic-chemistry.org These MCR strategies provide rapid access to a wide range of structurally diverse imidazole derivatives from simple starting materials. nih.govresearchgate.net

| MCR Type | Components | Catalyst/Conditions | Product Type | Reference |

| Gröbcke-Blackburn-Bienaymé | 2-Aminoimidazole, Aldehyde, Isocyanide | Zirconium(IV) chloride | 5-Aminoimidazo[1,2-a]imidazoles | nih.gov |

| Domino Reaction | α-Nitroepoxide, Cyanamide, Amine | Mild, additive-free | Functionalized 2-Aminoimidazoles | organic-chemistry.org |

The functionalization of the C-2 position of N-trityl-imidazole is reliably achieved through a lithiation-electrophilic quench sequence. The bulky trityl (triphenylmethyl) group on the N-1 nitrogen serves as a crucial protecting group, preventing reaction at the nitrogen and directing deprotonation to the C-2 position. up.ac.zaresearchgate.net

The process begins with the deprotonation of 1-tritylimidazole using a strong base, typically n-butyllithium (n-BuLi), in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at cryogenic temperatures (e.g., -78 °C). up.ac.za This generates a highly reactive 2-lithio-1-trityl-imidazole intermediate. This organolithium species can then be reacted with a wide array of electrophiles to introduce various substituents at the C-2 position. up.ac.za This method has been successfully adapted to flow chemistry systems, which can improve safety, reproducibility, and reaction times, allowing for the rapid generation of C-2 functionalized imidazoles in modest to high yields. up.ac.za

Following functionalization, the trityl group can be removed under acidic conditions, such as with acetic acid or TFA, to yield the N-unsubstituted 2-substituted imidazole. up.ac.za

| Electrophile | Reagent | Resulting C-2 Substituent | Reference |

| Methyl iodide | MeI | Methyl (-CH₃) | up.ac.za |

| Trichloroisocyanuric acid | TCICA | Chloro (-Cl) | up.ac.za |

| N-Bromosuccinimide | NBS | Bromo (-Br) | up.ac.za |

| Iodine | I₂ | Iodo (-I) | up.ac.za |

| N,N-Dimethylformamide | DMF | Formyl (-CHO) | |

| Tosyl azide | TsN₃ | Azido (-N₃) | researchgate.netscispace.com |

Lithiation and Subsequent Electrophilic Functionalization at C-2 of N-Trityl-Imidazoles

Generation of 2-Lithio-1-(triphenylmethyl)imidazole Intermediates

The generation of 2-lithio-1-(triphenylmethyl)imidazole is a key step for the C-2 functionalization of the imidazole ring. The trityl (triphenylmethyl) group serves as a bulky protecting group for the N-1 position, which allows for the selective deprotonation at the C-2 position by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). up.ac.zaup.ac.za

This lithiation reaction is conventionally carried out in a batch process at low temperatures, such as -78 °C, in a solvent like tetrahydrofuran (THF) to control the reactivity of the highly reactive lithiated intermediate. up.ac.za The dropwise addition of n-BuLi to a solution of 1-tritylimidazole leads to the formation of the 2-lithio-1-(triphenylmethyl)imidazole intermediate. up.ac.za

More recently, flow chemistry has emerged as a powerful tool for the rapid and efficient formation of this intermediate. rsc.orgcsir.co.za A flow chemistry approach allows for the lithiation to be performed at ambient temperature with short reaction times (less than one minute). up.ac.zarsc.orgcsir.co.za This method not only accelerates the reaction but also offers better control over the highly reactive intermediate and is amenable to scale-up. up.ac.zarsc.org

Reactions with Electrophiles for C-2 Substitution

Once the 2-lithio-1-(triphenylmethyl)imidazole intermediate is generated, it can react with a wide range of electrophiles to introduce various substituents at the C-2 position. up.ac.zaup.ac.za This versatility is a major advantage of this synthetic route.

The quenching of the lithiated intermediate with different electrophiles has been demonstrated to produce C-2 substituted imidazoles in modest to high yields, ranging from 40% to 94%. up.ac.zarsc.orgcsir.co.za Examples of successful electrophilic reactions include:

Alkylation: Reaction with alkyl halides, such as methyl iodide, introduces alkyl groups. up.ac.za

Halogenation: The use of reagents like hexachloroethane (B51795) and N-bromosuccinimide can introduce chloro and bromo substituents, respectively. up.ac.za

Formylation: The Bouveault reaction, using N,N-dimethylformamide (DMF) as the electrophile, yields the corresponding 2-formyl derivative, 1-trityl-2-imidazolecarboxaldehyde, in high yield. up.ac.za

Reactions with other electrophiles: A variety of other electrophiles have been successfully employed, leading to a diverse range of C-2 functionalized imidazoles. up.ac.za

A flow chemistry setup has been particularly effective for screening the reactivity of different electrophiles with the in-situ generated 2-lithio-1-(triphenylmethyl)imidazole. up.ac.za

Table 1: Batch vs. Flow Synthesis of 2-Methyl-1-tritylimidazole

| Method | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Batch | -78 °C to RT | 12.5 hours | 85% | up.ac.za |

| Flow | Ambient | < 1 minute | 93% | up.ac.za |

Microwave-Assisted Synthesis of N-Trityl-2-Aminoimidazoles

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and purity in shorter reaction times compared to conventional heating methods. rsc.orgwjbphs.compsu.edu This technique has been successfully applied to the synthesis of various imidazole derivatives, including 2-aminoimidazoles. rsc.orgacs.org

The synthesis of N-substituted 2-aminoimidazoles can be achieved through a one-pot, two-step microwave-assisted procedure. acs.org This often involves the reaction of a suitably substituted aminopyrimidine with an α-bromo aldehyde or ketone, followed by cleavage of the pyrimidine (B1678525) ring. psu.edu For instance, the reaction of 2-alkylaminopyrimidines with α-bromo aldehydes under microwave irradiation leads to the formation of desired 2-aminoimidazole intermediates. psu.edu The final step, the cleavage of the pyrimidine fragment, can also be facilitated by microwave heating in the presence of hydrazine (B178648) hydrate. psu.edu

A multicomponent reaction of 2-aminoimidazoles with triethyl orthoformate and cyanamide under microwave irradiation provides a regioselective route to novel 5-aza-7-deaza-adenines, demonstrating the utility of this method for creating complex heterocyclic systems. rsc.org The scalability and reproducibility of these microwave-assisted methods have been demonstrated in different monomode microwave reactors. rsc.org

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Triphenyl-imidazole

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 5-24 hours | 69.60% | wjbphs.com |

| Microwave-Assisted | Not Specified | 90.90% | wjbphs.com |

Ultrasonic Irradiation Techniques in Imidazole Synthesis

Ultrasonic irradiation is another energy-efficient technique that has been increasingly utilized in organic synthesis to enhance reaction rates and yields. researchgate.netgrowingscience.com The application of ultrasound can promote chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures. researchgate.net

In the context of imidazole synthesis, ultrasound has been employed to facilitate various reactions, including the one-pot multicomponent cyclocondensation of an aldehyde, ammonium acetate, and a 1,2-diketone. researchgate.net This approach has been highlighted as an eco-effective synthetic route. researchgate.net The use of ultrasonic irradiation has been shown to lead to shorter reaction times and higher yields compared to classical, silent conditions. growingscience.com

For example, the synthesis of (4 or 5)-aryl-2-aryloyl-(1H)-imidazoles via the self-condensation of arylglyoxal hydrates in the presence of ammonium acetate in water is significantly accelerated under ultrasonic irradiation, providing high yields in very short reaction times. growingscience.com This method is considered environmentally friendly as it avoids the use of toxic organic solvents. growingscience.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjbphs.com In the synthesis of this compound and related compounds, several green chemistry approaches have been explored.

The use of environmentally benign solvents, such as water or ethanol (B145695), is a key aspect of green synthesis. wjbphs.comgrowingscience.comnih.gov For instance, the synthesis of triphenyl-imidazole has been successfully carried out in water, avoiding the use of more hazardous organic solvents. wjbphs.com Similarly, microwave-assisted synthesis of imidazole derivatives in ethanol provides a greener alternative to traditional methods. nih.gov

One-pot multicomponent reactions are inherently greener as they reduce the number of synthetic steps, minimize waste, and save time and energy. researchgate.netnih.gov The synthesis of various substituted imidazoles has been achieved through such one-pot procedures, often under microwave or ultrasonic irradiation. researchgate.netnih.gov

Furthermore, the development of catalyst-free reaction conditions or the use of recyclable, non-toxic catalysts aligns with the principles of green chemistry. researchgate.net The goal is to develop sustainable synthetic routes that are not only efficient but also have a minimal environmental impact. rsc.org

Reactivity and Transformation of 2 Amino 1 Trityl Imidazole and Its Derivatives

Chemical Reactivity Profile of the 2-Aminoimidazole Substructure

The 2-aminoimidazole nucleus is a versatile heterocyclic system characterized by a unique and multifaceted chemical reactivity. nih.govresearchgate.net This reactivity is fundamental to the structural diversity of numerous marine alkaloids. nih.govresearchgate.net The presence of the amino group at the C-2 position significantly influences the electronic properties of the imidazole (B134444) ring, rendering it a weakly basic heterocycle. google.com

The inherent reactivity of the 2-aminoimidazole core allows for various transformations, making it a key building block in the synthesis of complex natural products. nih.govresearchgate.net The dual reactivity of this substructure is a recurring theme in the biosynthesis and chemical synthesis of pyrrole-2-aminoimidazole (P-2-AI) alkaloids. nih.govresearchgate.net This ambivalence allows for different patterns of bond formation, contributing to the vast array of molecular architectures observed in this family of natural products. nih.gov

Classical methods for constructing 2-aminoimidazoles often involve the condensation of α-haloketones with guanidine (B92328) derivatives or the functionalization of a pre-existing imidazole ring. nih.govmdpi.com More contemporary approaches include metal-catalyzed reactions, such as the palladium-catalyzed carboamination of N-propargyl guanidines, which allows for the efficient assembly of substituted 2-aminoimidazoles. nih.govacs.org The reactivity of the 2-aminoimidazole moiety is also harnessed in derivatization strategies, for instance, in the synthesis of biologically active compounds through the Dimroth rearrangement. acs.org

The exocyclic amino group and the nitrogen atoms within the imidazole ring can participate in various reactions, including alkylation, acylation, and condensation. google.com For example, the reaction of 2-aminoimidazole with aldehydes can lead to the formation of α-hydroxyalkyl imidazoles, which can be further activated to participate in addition reactions. google.com The reactivity of the 2-aminoimidazole substructure is also central to understanding the biogenesis of complex dimeric alkaloids, where it participates in novel N-C bond formations. nih.gov

Role of the N-1 Trityl Protecting Group in Directing Reactivity

The triphenylmethyl (trityl) group, when attached to the N-1 position of the 2-aminoimidazole ring, serves as a crucial directing and protecting group in chemical synthesis. Its large steric bulk is a key feature, influencing the regioselectivity of subsequent reactions by physically hindering access to adjacent positions on the imidazole ring. This steric hindrance ensures that reactions preferentially occur at other, more accessible sites.

In the context of multi-step syntheses, the trityl group is employed to prevent unwanted side reactions at the N-1 nitrogen. researchgate.net For instance, during the arylation of histidine side chains, the imidazole ring is often protected with a trityl group to prevent arylation at the ring nitrogens. researchgate.net The trityl group is stable under a variety of reaction conditions, including those used for coupling and some deprotection steps in peptide synthesis, but can be readily removed under specific acidic conditions. merckmillipore.com

The use of a trityl group allows for the sequential and controlled functionalization of the imidazole ring. mdpi.com For example, in the synthesis of lissodendrin B, the imidazole nitrogen is first protected with a trityl group. This allows for the subsequent deprotonation at the C-2 position and trapping with an electrophile, a reaction that would be complicated by the presence of an unprotected N-H group. mdpi.com The trityl group's ability to direct lithiation to the C-2 position is a common strategy in the synthesis of 2-substituted imidazoles. researchgate.net

Furthermore, the trityl group can influence the reactivity of other functional groups on the molecule. Its electron-donating nature can affect the electronic properties of the imidazole ring, although its steric effects are generally more dominant in directing reactivity. The choice of the trityl group over other protecting groups is often dictated by its specific cleavage conditions, which allow for its selective removal in the presence of other acid-labile or base-labile protecting groups. sigmaaldrich.comcreative-peptides.com

Regioselective Functionalization of the Imidazole Ring

The ability to selectively introduce functional groups at specific positions on the imidazole ring is critical for the synthesis of complex molecules. The presence of the N-1 trityl group on 2-aminoimidazole plays a pivotal role in directing these functionalizations.

A common and effective strategy for introducing substituents at the C-2 position of N-1 trityl-protected imidazoles involves deprotonation with a strong base followed by reaction with an electrophile. mdpi.comresearchgate.net The trityl group at N-1 directs the deprotonation to the C-2 position.

This method is exemplified in the synthesis of various 2-substituted imidazoles. The process typically involves treating the N-trityl imidazole with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) in an inert solvent such as tetrahydrofuran (B95107) (THF). mdpi.com This generates a highly reactive 2-lithioimidazole intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce different functional groups at the C-2 position. For instance, reaction with tosyl azide (B81097) (TsN₃) leads to the formation of a 2-azidoimidazole, which can subsequently be reduced to the corresponding 2-aminoimidazole. mdpi.com This approach has been successfully utilized in the total synthesis of marine alkaloids like lissodendrin B. mdpi.com

| Reaction Step | Reagents and Conditions | Intermediate/Product | Reference |

| Protection | Triphenylmethyl chloride, triethylamine (B128534), CH₂Cl₂ | N-trityl imidazole | mdpi.com |

| Deprotonation | n-BuLi, THF, -78 °C | 2-Lithio-N-trityl-imidazole | mdpi.com |

| Electrophilic Quench | TsN₃ | 2-Azido-N-trityl-imidazole | mdpi.com |

| Reduction | Na₂S·9H₂O, methanol | 2-Amino-N-trityl-imidazole | mdpi.com |

This regioselective functionalization is a powerful tool, as direct introduction of an amino group at C-2 can be challenging due to the high polarity it imparts to the molecule, making purification difficult. researchgate.net

Functionalization at the C-4 and C-5 positions of the 2-aminoimidazole ring is also a key aspect of synthesizing various natural products and their analogs. nih.gov The inherent reactivity of the 2-aminoimidazole nucleus allows for modifications at these positions, often influenced by the substituents already present on the ring. nih.gov

In the absence of a directing group at N-1, reactions such as hydroxyalkylation can occur at the C-4 and C-5 positions. For example, the reaction of 2-aminoimidazole with aldehydes in acidic or neutral media can lead to the formation of 2-amino-α-hydroxyalkyl imidazoles, which can then undergo further transformations. google.com Studies have shown that bis-hydroxyalkylation at the C-4 and C-5 positions of a non-deactivated aminoimidazole is possible. google.com

For more controlled and regioselective functionalization, strategies involving polyhalogenated imidazoles have been developed. These methods allow for a sequential and controlled introduction of substituents at the C-5 and C-4 positions, typically using Grignard reagents, before functionalizing the C-2 position. nih.gov This approach has been instrumental in the total synthesis of Leucetta-derived marine alkaloids. nih.gov

Palladium-catalyzed cross-coupling reactions are another powerful tool for functionalizing the C-4 and C-5 positions. For instance, Pd-catalyzed carboamination reactions of N-propargyl guanidines allow for the installation of aryl groups at the C-4 position during the ring-closing step. nih.govacs.org

Transformations Involving the 2-Amino Group

The 2-amino group of the 2-amino-1-trityl-imidazole scaffold is a key functional handle that can be readily transformed into a variety of other functionalities, significantly expanding the synthetic utility of this building block. researchgate.net These transformations are crucial for the synthesis of diverse heterocyclic structures and biologically active molecules.

One of the most common transformations is the conversion of the 2-amino group into a 2-azido group via diazotization followed by treatment with an azide source. This 2-azidoimidazole can then serve as a precursor for other functional groups. For example, it can be reduced back to the 2-amino group or participate in cycloaddition reactions. mdpi.com

The 2-amino group can also undergo acylation to form 2-amidoimidazoles. This is often achieved by reacting the 2-aminoimidazole with an acyl chloride or an activated carboxylic acid. This transformation is not only a means of protecting the amino group but also a way to introduce new structural motifs. For example, the conversion of a biologically active compound into a monocyclic 2-aminoimidazole bearing two amide groups has been observed. researchgate.net

Furthermore, the 2-amino group can be involved in ring transformation reactions. For instance, unusual transformations of 4,5-dicyanoimidazole-2-diazonium chloride have been reported to yield 2-amino-1-methylimidazole-4,5-dicarbonitrile, highlighting the complex reactivity of the 2-aminoimidazole system. researchgate.net The amino group can also participate in condensation reactions, for example, with carbonyl compounds, to form larger, more complex heterocyclic systems. google.com The inherent nucleophilicity of the 2-amino group allows it to engage in uncatalyzed nucleophilic attack, as demonstrated in the coupling with 2-amino-4-bromoimidazole to form a key intermediate in the synthesis of palau'amine. nih.gov

Trityl Group Removal and Deprotection Strategies

The removal of the N-1 trityl group is a critical final step in many synthetic sequences, unmasking the N-H functionality of the imidazole ring. The trityl group is prized for its susceptibility to cleavage under mildly acidic conditions, which often leaves other acid-labile groups, such as tert-butyl (tBu) esters and ethers, intact. sigmaaldrich.comcreative-peptides.com

A common method for trityl group deprotection involves treatment with trifluoroacetic acid (TFA). The concentration of TFA can be modulated to achieve selective cleavage. For instance, dilute TFA solutions (e.g., 1-5% in a solvent like dichloromethane (B109758), DCM) are often sufficient to remove the trityl group, especially from the side chains of amino acids like histidine, serine, and cysteine in peptide synthesis. sigmaaldrich.comsigmaaldrich.comrsc.org The use of scavengers, such as triisopropylsilane (B1312306) (TIS), is recommended to trap the released trityl cation and prevent side reactions like the alkylation of sensitive residues (e.g., tryptophan). merckmillipore.comsigmaaldrich.com

| Deprotection Reagent | Conditions | Notes | Reference |

| Trifluoroacetic Acid (TFA) | 1-95% in DCM, often with scavengers (e.g., TIS) | Widely used, concentration can be tuned for selectivity. | merckmillipore.comsigmaaldrich.comthermofisher.com |

| Acetic Acid | 80% aqueous solution, heat | Milder acidic conditions. | |

| Formic Acid | Aqueous solution | Alternative mild acid. | |

| Hydrogen Chloride (HCl) | In an organic solvent (e.g., diethyl ether, methanol) | Effective but can be harsh. | google.com |

| Dichloroacetic Acid | 20% in DCM | Used for Ser(Trt) deprotection. | sigmaaldrich.com |

Acid-Labile Nature of the N-Trityl Group

The triphenylmethyl (trityl, Tr) group is a sterically bulky protecting group widely employed in organic synthesis to protect primary amines, alcohols, and the nitrogen atoms of heterocyclic rings like imidazole. tcichemicals.com Its utility stems from its stability under a range of conditions, including basic, oxidative, and reductive environments, while being readily cleavable under acidic conditions. tcichemicals.com The introduction of the bulky trityl group to the N-1 position of the imidazole ring in this compound serves to sterically hinder the imidazole nitrogen, influencing its reactivity and providing stability during multi-step synthetic sequences.

The key to the trityl group's function as a protecting group is the lability of the nitrogen-carbon bond under acidic treatment. This susceptibility to acid-catalyzed hydrolysis is attributed to the remarkable stability of the triphenylmethyl cation (trityl cation) that is formed upon cleavage. tcichemicals.com The positive charge on the carbocation is extensively delocalized across the three phenyl rings, which stabilizes the intermediate and provides a strong thermodynamic driving force for the deprotection reaction.

The general mechanism for the acid-catalyzed deprotection involves the protonation of one of the nitrogen atoms of the imidazole ring. This increases the electrophilicity of the attached trityl group, facilitating the cleavage of the C-N bond. The departure of the stable trityl cation is typically followed by its quenching by a scavenger to prevent unwanted side reactions.

Selective Cleavage Methods in Complex Syntheses

The acid-labile nature of the N-trityl group allows for its selective removal under conditions that often leave other protecting groups, such as tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bzl) groups, intact. This orthogonality is crucial in the synthesis of complex molecules requiring a multi-step protection-deprotection strategy. The cleavage conditions can be finely tuned by modifying the acid strength, solvent, temperature, and the use of cation scavengers.

Trifluoroacetic acid (TFA) is a commonly used reagent for the removal of the trityl group. Its concentration can be adjusted to achieve selective deprotection. For instance, in the synthesis of imidazole-derived compounds, the trityl group can be effectively cleaved using a mixture of TFA and a suitable solvent like dichloromethane (DCM). nih.govnih.gov To prevent the highly reactive trityl cation from reattaching to the substrate or reacting with other nucleophilic functional groups, a scavenger such as triisopropylsilane (TIS) is often included in the reaction mixture. nih.govnih.gov

In solid-phase peptide synthesis (SPPS), where trityl groups are used to protect the side chains of amino acids like histidine, serine, and cysteine, highly specific and mild cleavage cocktails have been developed. sigmaaldrich.compeptide.com For example, a solution of 1% TFA in DCM with TIS as a scavenger can be used for the selective removal of the trityl group. sigmaaldrich.compeptide.com More robust conditions, such as a 94:1:5 mixture of DCM, TFA, and TIS, have also been employed for efficient deprotection on a solid support. sigmaaldrich.com The choice of deprotection conditions depends on the stability of other protecting groups and the resin linkage in the synthetic scheme. For example, the trityl group can be removed from a serine residue using 20% dichloroacetic acid in DCM. sigmaaldrich.com

The table below summarizes various conditions reported for the cleavage of the N-trityl group from imidazole-containing compounds in different synthetic contexts.

Table 1: Reaction Conditions for the Acid-Catalyzed Cleavage of the N-Trityl Group

| Reagent(s) | Solvent(s) | Additive(s) | Reaction Time | Application Context | Source(s) |

|---|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Triisopropylsilane (TIS) | 1 hour | Deprotection of a histidine derivative | nih.gov |

| 5% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Triisopropylsilane (TIS) | 1 hour | Deprotection of a histidine derivative | nih.gov |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | - | - | General deprotection of Boc/Trityl groups | tcichemicals.com |

| 94:1:5 DCM/TFA/TIS | - | - | 2 minutes (repeated) | Removal of trityl group on solid phase | sigmaaldrich.com |

| 1% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1-5% Triisopropylsilane (TIS) | - | Selective removal of O-Trityl group | sigmaaldrich.com |

Design and Synthesis of Advanced 2 Amino 1 Trityl Imidazole Based Chemical Scaffolds

Exploration of Structural Analogs and Homologs

The synthesis of structural analogs and homologs of 2-amino-1-trityl-imidazole allows for the exploration of structure-activity relationships (SAR). By systematically altering substituents and the length of linking chains, researchers can fine-tune the biological and chemical properties of the resulting compounds.

A key strategy involves using N-trityl protected imidazole (B134444) precursors for further elaboration. For instance, conformationally constrained analogs have been developed to study their interaction with biological targets like G-protein-coupled receptors. One approach begins with a trityl-protected starting material, such as (R)- or (S)-glycidol, which is then subjected to a Horner-Wadsworth-Emmons cyclopropanation to create enantiopure intermediates. doi.org The trityl group is later removed to yield the final alcohol, which can be converted into various analogs. doi.org

Another example involves the synthesis of piperidine-containing analogs, which are rigid structures designed to mimic the conformation of neurotransmitters like histamine (B1213489). The synthesis can start from 4-iodo-1-trityl-1H-imidazole. uu.nl This intermediate can react with other molecules, like 4-pyridinecarboxaldehyde, to introduce new ring systems. uu.nl Subsequent chemical modifications, such as hydrogenation and deprotection steps, yield the desired analogs. uu.nl For example, the synthesis of immepip, a potent histamine H3 receptor agonist, and its analogs utilizes this strategy to create conformationally restricted molecules. uu.nl

Table 1: Synthesis of this compound Analogs

| Starting Material | Key Reaction Steps | Resulting Analog Type | Ref |

|---|---|---|---|

| (R)- or (S)-glycidol | Trityl-protection, Horner-Wadsworth-Emmons cyclopropanation, Deprotection | Conformationally restricted 2-aminoadipic acid analogs | doi.org |

Fusion of the 2-Aminoimidazole Moiety with Other Heterocyclic Systems

Fusing the 2-aminoimidazole core with other heterocyclic rings is a powerful strategy to generate novel scaffolds with expanded chemical diversity and potentially enhanced biological activity. The resulting polycyclic systems often exhibit unique electronic and steric properties.

One common method involves the condensation of 2-aminoimidazoles with other bifunctional molecules. For example, quinoxaline-2-aminoimidazole hybrids can be synthesized by condensing 2-aminoimidazole with quinoxaline (B1680401) precursors. These hybrid structures combine the features of both heterocyclic systems. Similarly, fusing a benzene (B151609) ring to the imidazole core results in 2-aminobenzimidazole (B67599) derivatives, which have applications in coordination chemistry and catalysis.

Another significant approach is the use of multicomponent reactions (MCRs), which allow for the efficient, one-pot synthesis of complex fused systems. The Groebke-Blackburn-Bienayme (GBB) reaction is a prominent example, involving the reaction of a 2-aminoazole, an aldehyde, and an isocyanide to produce N-fused aminoimidazoles. nih.govresearchgate.net

The synthesis of N-fused ring systems, where the imidazole ring is fused across one of its nitrogen atoms and an adjacent carbon, is of particular interest. These scaffolds, such as imidazo[1,2-a]imidazoles, are found in compounds with a wide range of pharmaceutical activities. nih.gov

Efficient methods have been developed for synthesizing these N-fused systems through three-component reactions. nih.gov Typically, a 1-unsubstituted 2-aminoimidazole reacts with various aldehydes and isocyanides in the presence of a catalyst, such as zirconium(IV) chloride. nih.govnih.gov The reactivity of the starting 2-aminoimidazole can be influenced by the presence of other substituents on the ring. nih.govnih.gov This approach allows for the creation of a diverse library of N-fused ring systems with novel synthetic and pharmacological potential in moderate to good yields. nih.govnih.gov While these syntheses often start with 1-unsubstituted 2-aminoimidazoles, the use of a trityl group as a temporary protecting group at the N-1 position is a standard strategy in organic synthesis to direct reactions to other parts of the molecule before being removed.

Another strategy involves the fusion of imidazole with a triazole ring. Copper(I)-catalyzed click reactions between a thiopropargylated-imidazole and various organoazides can yield imidazole-1,2,3-triazole hybrids. nih.govmdpi.com This method provides a reliable way to link the imidazole core to a triazole moiety, creating a new class of fused heterocyclic compounds. nih.govmdpi.com

Table 2: Examples of Fused 2-Aminoimidazole-Based Systems

| Fused Heterocycle | Synthetic Method | Starting Materials (General) | Catalyst | Ref |

|---|---|---|---|---|

| Imidazo[1,2-a]imidazole | Three-component reaction | 1-unsubstituted 2-aminoimidazole, Aldehyde, Isocyanide | Zirconium(IV) chloride | nih.govnih.gov |

| Quinoxaline-imidazole | Condensation reaction | 2-aminoimidazole, Quinoxaline precursor | - | |

| Benzimidazole (B57391) | Fusion with benzene ring | Multi-step functionalization of benzimidazole scaffolds | Pd-catalyzed cross-coupling |

Development of this compound Derivatives with Specific Structural Features

The introduction of specific structural features onto the this compound scaffold allows for the development of derivatives with highly specialized functions. The trityl group facilitates these modifications by directing substitutions to other positions on the imidazole ring.

For example, the synthesis of derivatives bearing a piperidine (B6355638) ring at the C4 position of the imidazole has been achieved starting from 4-iodo-1-trityl-1H-imidazole. uu.nl The trityl-protected intermediate undergoes reaction with an appropriate building block, followed by modifications like oxidation or the Wittig reaction to introduce features such as a ketone or a methylene (B1212753) group, respectively. uu.nl The trityl group and any other protecting groups are then removed under mild acidic conditions to yield the final, specifically functionalized imidazole derivative. uu.nl

Furthermore, the 2-amino group itself can be the site of derivatization, or the imidazole ring can be functionalized with other groups. For instance, N-trityl imidazole can be converted to a 2-lithio intermediate, which then reacts with n-propyl nitrate (B79036) followed by acid hydrolysis to produce 2-nitroimidazole. nih.gov This demonstrates how the trityl group enables the introduction of a specific functional group (nitro) at the C2 position, which would be difficult to achieve otherwise.

Table 3: Synthesis of Specifically Functionalized Derivatives

| Target Derivative Feature | Key Intermediate | Key Reaction | Final Deprotection | Ref |

|---|---|---|---|---|

| C4-piperidine ring | 4-iodo-1-trityl-1H-imidazole | Reaction with pyridinecarboxaldehyde, protection of piperidine N | Mildly acidic conditions | uu.nl |

Advanced Applications of 2 Amino 1 Trityl Imidazole in Synthetic Organic Chemistry

Utility as a Key Intermediate for Complex Organic Molecule Synthesis

The primary utility of 2-Amino-1-trityl-imidazole lies in its function as a protected form of 2-aminoimidazole. The direct use of unprotected 2-aminoimidazole in multi-step syntheses is often problematic due to the nucleophilicity of both the amino group and the imidazole (B134444) ring nitrogens, leading to low yields and a mixture of regioisomers. The trityl group, by temporarily blocking the N-1 position of the imidazole ring, directs subsequent reactions to other parts of the molecule and sterically hinders the 2-amino group. znaturforsch.com

This strategic protection is crucial in reactions where high chemoselectivity is required. For instance, in coupling reactions, the trityl group prevents unwanted side reactions at the imidazole core, allowing for the selective acylation or alkylation of the 2-amino group or other appended functionalities. znaturforsch.com The removal of the trityl group is typically accomplished under mild acidic conditions that leave other acid-labile protecting groups, such as tert-butyloxycarbonyl (Boc), intact. This orthogonality is a key advantage, enabling chemists to deprotect specific sites on a complex molecule sequentially. znaturforsch.comsigmaaldrich.com For example, the trityl group can be cleaved using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or by employing acids like p-toluenesulfonic acid (p-TsOH), acetic acid, or formic acid. znaturforsch.comsigmaaldrich.com

| Reagent | Conditions | Selectivity | Reference |

|---|---|---|---|

| 1% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Standard cleavage condition, often with a silane (B1218182) scavenger. | Allows for selective deprotection, leaving groups like Boc and t-butyl ethers intact. | sigmaaldrich.com |

| p-Toluenesulfonic acid (p-TsOH) | Used for selective removal when other groups like Boc are present. | Demonstrates orthogonality in protecting group strategy. | znaturforsch.com |

| Acetic Acid / Formic Acid | Milder acidic conditions for cleavage. | Useful when substrates are sensitive to stronger acids. | znaturforsch.com |

| 20% Dichloroacetic acid in DCM | Effective for Trt removal from serine residues, with potential wider application. | Provides an alternative to TFA-based methods. | sigmaaldrich.com |

Application in Natural Product Synthesis

The pyrrole-imidazole alkaloids are a large and structurally diverse family of marine natural products, many of which exhibit significant biological activities. acs.orgresearchgate.net The synthesis of these complex molecules represents a formidable challenge due to their high nitrogen content and unique connectivity. acs.org this compound has proven to be an indispensable tool in the total synthesis of these compounds.

The 2-aminoimidazole nucleus is the key structural motif and biosynthetic building block for the entire class of pyrrole-imidazole alkaloids. researchgate.netnih.gov Synthetic strategies often mimic the proposed biosynthetic pathways, requiring the coupling of a pyrrole (B145914) moiety with a 2-aminoimidazole derivative. Here, the use of a protected 2-aminoimidazole is paramount to improving coupling yields and ensuring regioselectivity. znaturforsch.com

A notable example is the first total synthesis of the marine alkaloid sventrin. znaturforsch.com The researchers employed a trityl group to sterically shield the 2-amino group of the imidazole intermediate. This strategy was critical for improving the yields of key coupling reactions that were otherwise low to moderate. znaturforsch.com The trityl group was selectively removed in the final step of the synthesis using p-TsOH without affecting a Boc-protecting group present on the pyrrole nitrogen. znaturforsch.com This work underscores the strategic importance of this compound in constructing complex natural products. The exploration of 2-aminoimidazole chemistry has been central to the successful total syntheses of numerous related alkaloids, including sceptrin, ageliferin, and nakamuric acid. acs.orgresearchgate.net

| Alkaloid | Natural Source (Example) | Significance in Synthesis | Reference |

|---|---|---|---|

| Sventrin | Marine sponge Agelas sventres | First total synthesis utilized a trityl-protected aminoimidazole to improve coupling yields. | znaturforsch.com |

| Sceptrin | Marine sponge Agelas sceptrum | Total synthesis strategies evolved by exploring the fundamental chemistry of the 2-aminoimidazole heterocycle. | acs.org |

| Ageliferin | Marine sponge Agelas conifera | Synthesized through strategies that highlight the reactivity of the 2-aminoimidazole core. | acs.org |

| Nakamuric Acid | Marine sponge Agelas nakamurai | Total synthesis was accomplished with minimal use of protecting groups, exploring the innate reactivity of 2-aminoimidazole. | researchgate.net |

| Oroidin | Marine sponge Agelas oroides | Considered the foundational building block for the biosynthesis of a diverse range of pyrrole-imidazole alkaloids. | researchgate.net |

Role as a Building Block for Functional Materials

The imidazole ring is a privileged heterocyclic motif that is increasingly being incorporated into advanced functional materials. rsc.org These materials find applications as dyes for solar cells, optical components, and other high-tech materials. researchgate.netrsc.org The specific properties of these materials are dictated by the precise arrangement of substituents on the imidazole core.

This compound serves as a strategic starting material for the synthesis of these custom-designed molecules. The trityl group allows for the regiocontrolled functionalization of the imidazole scaffold. By directing reactions away from the protected N-1 position, chemists can build complex, well-defined structures. znaturforsch.com Once the desired molecular architecture is assembled, the trityl group can be cleanly removed, yielding the final functional molecule. This controlled synthetic approach is essential for establishing clear structure-property relationships, which is critical for the rational design of new materials. While direct examples naming this compound in specific material syntheses are not prominent, its role as a precursor to the functionalized pyrrole-imidazole units used in such materials is a logical and critical extension of its synthetic utility. researchgate.net

Catalytic Applications Involving Imidazole Derivatives

Imidazole derivatives are workhorses in the field of catalysis. rsc.org They are widely used as organocatalysts and as precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands for transition metal catalysis. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is therefore of strategic importance for creating new catalysts. rsc.org

This compound is a key precursor for accessing a variety of substituted 2-aminoimidazoles, which can then be converted into catalytically active species. The trityl protecting group facilitates the synthesis of the desired ligand or catalyst structure by enabling selective modifications at other positions of the ring. After the core structure of the catalyst is synthesized, the trityl group is removed to unmask the N-1 position, which can be crucial for the formation of an NHC or for the catalytic activity of the molecule itself. In some synthetic procedures, imidazole by-products have themselves been shown to act as catalysts for subsequent reaction steps. cyberleninka.ru

Interestingly, the trityl group itself, in the form of trityl chloride (TrCl), has been shown to act as an efficient catalyst for the one-pot, multi-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. researchgate.net The proposed mechanism involves the in situ generation of the trityl carbocation (Ph₃C⁺), which activates aldehydes and promotes the condensation cascade, highlighting a fascinating dual role for the trityl moiety in imidazole chemistry. researchgate.net

| Type of Catalysis | Role of Imidazole Derivative | Relevance of this compound | Reference |

|---|---|---|---|

| Organocatalysis | The imidazole ring can act as a general base, general acid, or nucleophilic catalyst. | Serves as a precursor to specifically functionalized imidazole organocatalysts. | rsc.org |

| N-Heterocyclic Carbene (NHC) Catalysis | Imidazole derivatives are precursors to NHCs, which are used as ligands for transition metals or as organocatalysts themselves. | Enables the controlled synthesis of the NHC precursor before deprotection and carbene generation. | rsc.org |

| Lewis Acid Catalysis | Trityl chloride, a related compound, can catalyze the synthesis of other imidazoles. | Illustrates the broader catalytic relevance of the trityl chemical group in imidazole synthesis. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-1-trityl-imidazole in academic research?

- Methodological Answer : The synthesis typically involves Boc (tert-butyloxycarbonyl) protection strategies. For example, 2-Aminoimidazolium sulfate can be treated with NaOH, followed by Boc-protection using di-tert-butyl dicarbonate in acetonitrile with NEt₃ and DMAP as catalysts. Purification via flash chromatography (PE:EA = 10:1) yields Boc-protected derivatives . Alternative routes include refluxing benzil with Schiff’s bases in the presence of CH₃COONH₄, monitored by TLC for completion .

| Synthesis Method | Key Steps | Yield | Reference |

|---|---|---|---|

| Boc-protection strategy | NaOH neutralization, Boc-anhydride coupling | 71% | |

| Ammonium acetate reflux | Benzil + Schiff base, 12–15 h reflux | 60–75% |

Q. How is NMR spectroscopy utilized in characterizing this compound derivatives?

- Methodological Answer : ¹H and ¹³C NMR are critical for confirming regiochemistry and Boc-group stability. For example, in Boc-protected derivatives, characteristic peaks include:

- ¹H NMR : δ 1.43 (s, 18H, Boc groups), 7.20–7.80 (aromatic protons).

- ¹³C NMR : δ 28.2 (Boc methyl), 84.5 (Boc quaternary carbon), 150–155 ppm (imidazole carbons) .

- Data Analysis Tip : Compare coupling constants (e.g., J = 8.5 Hz for adjacent aromatic protons) to distinguish substituent positions.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Waste Disposal : Segregate chemical waste and consult certified agencies for disposal .

- Emergency Measures : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

Advanced Research Questions

Q. How can regioselective N-substitution in this compound be optimized under catalytic conditions?

- Methodological Answer : Use sterically hindered bases (e.g., NEt₃) and catalysts (e.g., DMAP) to favor substitution at the less hindered nitrogen. For example, Boc protection at N1 is achieved by slow addition of Boc-anhydride in acetonitrile at 0°C, followed by reflux .

- Troubleshooting : Monitor reaction progress via TLC (silica gel, UV detection). If undesired regioisomers form, adjust solvent polarity (e.g., switch from MeCN to DMF) .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives across studies?

- Methodological Answer :

Standardized Assays : Use consistent in vitro models (e.g., human arginase I inhibition assays) to minimize variability .

Molecular Docking : Perform simulations (e.g., AutoDock Vina) to validate binding modes. For example, compare interactions with manganese ions in binuclear metalloenzymes .

Dose-Response Analysis : Calculate IC₅₀ values across multiple replicates to identify outliers .

Q. How are this compound derivatives evaluated for pharmacological potential?

- Methodological Answer :

- Antimicrobial Testing : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ values compared to cisplatin controls .

- In Vivo Models : For anti-inflammatory studies, use carrageenan-induced paw edema in rodents, measuring COX-2 inhibition .

Data Contradiction Analysis

Q. Why do yields vary significantly in Boc-protection reactions of 2-Aminoimidazole derivatives?

- Root Cause : Moisture sensitivity of Boc-anhydride and competing side reactions (e.g., imidazole ring opening).

- Mitigation :

Experimental Design Considerations

Q. What solvent systems improve the crystallinity of this compound derivatives for X-ray diffraction?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.